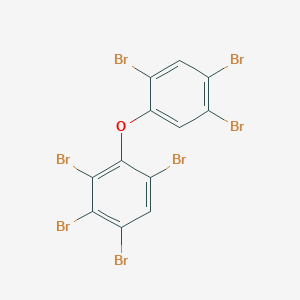

2,2',3,4,4',5',6-Heptabromodiphenyl ether

Description

Contextualization within Polybrominated Diphenyl Ethers (PBDEs) Research

Research on BDE-183 is intrinsically linked to the broader investigation of PBDEs. These compounds were manufactured as commercial mixtures, primarily known as PentaBDE, OctaBDE, and DecaBDE. BDE-183 is a major congener found in the commercial OctaBDE formulation. researchgate.net The composition of these technical mixtures is complex, containing a range of PBDE congeners with varying degrees of bromination. nih.gov For instance, the concentration of BDE-183 in commercial OctaBDE products can range from 13% to 42%. researchgate.net

PBDEs are not chemically bound to the materials they are added to, which facilitates their release into the environment over the lifetime of the products. nih.gov This has led to their widespread distribution in various environmental compartments, including air, water, soil, and sediment. ucl.ac.uk Consequently, they are found in a wide array of biota, from microorganisms to apex predators, as well as in human tissues such as blood, milk, and adipose tissue. ucl.ac.uknih.gov Much of the research on PBDEs focuses on understanding the distribution and behavior of the most abundant and frequently detected congeners, a category that often includes BDE-183. ucl.ac.uk

Evolution of Research on Polybrominated Diphenyl Ether Congeners

The scientific focus on PBDEs has evolved over time. Initial research often reported total PBDE concentrations, providing a general overview of contamination levels. However, as analytical techniques improved and understanding of the differential behavior of individual congeners grew, research shifted towards congener-specific analysis. This approach is crucial because the environmental fate, bioaccumulation potential, and toxicity of PBDEs can vary significantly between congeners based on their degree of bromination and the specific positions of the bromine atoms on the diphenyl ether structure.

Detailed Research Findings

Environmental Detection of BDE-183

2,2',3,4,4',5',6-Heptabromodiphenyl ether (BDE-183) is frequently identified in various environmental matrices, reflecting its use in commercial flame retardant mixtures.

House Dust: Indoor dust is a significant reservoir for PBDEs, including BDE-183. A study in Shanghai, China, detected BDE-183 in all floor and elevated surface dust samples, with geometric mean concentrations of 1.45 ng/g and a concentration range of up to 3280 ng/g for total PBDEs. nih.gov Research in California also found BDE-183 in residential dust, highlighting the variability in concentrations between households. nih.gov

Sediments: Sediment cores serve as historical archives of environmental contamination. However, a study of sediment cores from Western Europe did not detect BDE-183, suggesting that the OctaBDE formulation may have been absent in those specific locations during the period recorded in the sediment layers. nih.gov Conversely, other studies have noted that BDE-183 can be a debromination product of BDE-209, the main component of the DecaBDE mixture, which is found in sediments. researchgate.net

Wildlife: BDE-183 has been detected in a variety of wildlife, particularly marine mammals. A study of marine mammals from the Northwest Atlantic, Baltic, and Arctic regions found that BDE-183 was detected in 100% of the cetacean samples from the Northwest Atlantic. diva-portal.org The study also noted that cetaceans had a greater proportion of BDE-183 compared to pinnipeds, potentially due to differences in metabolic capabilities. diva-portal.org

Degradation and Transformation of BDE-183

The environmental fate of BDE-183 is influenced by various degradation processes, including microbial debromination and photolysis.

Microbial Debromination: Anaerobic bacteria have been shown to debrominate BDE-183. Research has demonstrated that different bacterial cultures can preferentially remove meta and para bromines from the BDE-183 molecule. nih.gov One study found that a Dehalococcoides-containing enrichment culture debrominated 62.4% of BDE-183 over 120 days. researchgate.net The debromination of BDE-183 can lead to the formation of various hexa- and penta-BDE congeners. researchgate.net

Photolytic Degradation: BDE-183 is susceptible to degradation by sunlight. One study observed up to 50% degradation of BDE-183 after 65 minutes of UV irradiation at 255 nm. mdpi.com The photolytic degradation of higher brominated PBDEs, such as BDE-209, can also be a source of BDE-183 in the environment. researchgate.netresearchgate.net

Table 1: Research Findings on BDE-183 in Environmental and Biological Samples

| Sample Matrix | Location | Concentration/Finding |

|---|---|---|

| House Dust | Shanghai, China | Detected in 100% of samples; Geometric Mean: 1.45 ng/g nih.gov |

| House Dust | California, USA | Detected in residential dust; concentrations showed high variability nih.gov |

| Marine Mammals | Northwest Atlantic | Detected in 100% of cetacean samples diva-portal.org |

| Marine Mammals | NW Atlantic, Baltic, Arctic | Cetaceans had a higher proportion of BDE-183 than pinnipeds diva-portal.org |

| Common Carp (B13450389) | Laboratory Study | In vivo debromination to two hexa-BDE congeners observed acs.org |

Table 2: Debromination of BDE-183 by Microbial Cultures

| Microbial Culture | Observation |

|---|---|

| Dehalococcoides-containing enrichment culture | 62.4% debromination of 0.34 µM BDE-183 in 120 days researchgate.net |

| Anaerobic dehalogenating bacteria | Preferential removal of para and meta bromines nih.gov |

| PB enrichment culture | Formation of penta- through mono-BDEs and diphenyl ether as end products researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,5-tetrabromo-4-(2,4,5-tribromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Br7O/c13-4-1-6(15)9(3-5(4)14)20-12-8(17)2-7(16)10(18)11(12)19/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPSCQCLBHQUEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)Br)OC2=C(C(=C(C=C2Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Br7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052693 | |

| Record name | 2,2',3,4,4',5',6-Heptabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

722.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207122-16-5 | |

| Record name | 2,2′,3,4,4′,5′,6-Heptabromodiphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207122-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',3,4,4',6,6'-Heptabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207122165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,4',5',6-Heptabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,4',5',6-HEPTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M82N9DXAI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2',3,4,4',5',6-Heptabromodiphenyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Environmental Occurrence and Spatiotemporal Distribution of 2,2 ,3,4,4 ,5 ,6 Heptabromodiphenyl Ether

Detection in Abiotic Environmental Compartments

BDE-183, a primary constituent of the commercial octabromodiphenyl ether (octaBDE) flame retardant mixture, has been identified in the atmosphere, aquatic systems, and terrestrial environments. acs.org Its presence in these compartments is a result of its release from consumer products and industrial emissions.

Once released into the atmosphere, BDE-183 can undergo long-range atmospheric transport, leading to its presence in regions far from its original sources. acs.orgacs.org Studies have shown that polybrominated diphenyl ethers (PBDEs) are often associated with aerosols, which facilitates their movement across vast distances. diva-portal.org This aerosol-mediated transport is a significant pathway for the global distribution of these persistent organic pollutants. diva-portal.org

A global atmospheric passive sampling study detected BDE-183 in 12% of the samples analyzed, with concentrations ranging from <0.01 to 2.4 picograms per cubic meter (pg/m³). acs.org The detection of BDE-183 in remote locations underscores its potential for long-range atmospheric transport. acs.orgacs.org

In aquatic environments, the hydrophobic nature of BDE-183 leads to its partitioning from the water column and accumulation in sediments. Higher brominated congeners like BDE-183 have a strong affinity for particulate matter, which eventually settles at the bottom of water bodies. vnu.edu.vn

While specific concentration data for BDE-183 in water and porewater is limited, studies on freely dissolved PBDEs in urban estuaries have reported very low levels, with congeners in the water column and porewater being below 3 picograms per liter (pg/L). nih.gov In contrast, sediments tend to be a significant sink for these compounds. For instance, in marine sediments from Puget Sound, BDE-183 was one of the 14 PBDE congeners quantified. kingcounty.gov Another study in Tokyo Bay also noted the presence of BDE-183 in sediment, suggesting that its deposition is supplied by particulates from both atmospheric deposition and soil washout. vnu.edu.vn

| Matrix | Location | Concentration |

|---|---|---|

| Water and Porewater | Narragansett Bay, RI | <3 pg/L (for PBDE congeners) nih.gov |

| Sediment | Puget Sound | Quantified as part of 14 PBDE congeners kingcounty.gov |

| Sediment | Tokyo Bay | Detected vnu.edu.vn |

Terrestrial environments, particularly soil and indoor dust, are significant reservoirs for BDE-183. This is largely due to the widespread use of PBDE-containing products in homes and commercial settings. mdpi.com Over time, these chemicals leach from products and accumulate in dust and soil. mdpi.com

A study of house dust in Shanghai, China, found BDE-183 in both floor dust and elevated surface dust. The geometric mean concentration was 1.45 nanograms per gram (ng/g) in floor dust and was also detected in elevated surface dust. researchgate.net Another study in Croatia also identified BDE-183 in house dust samples. mdpi.com While specific soil concentrations for BDE-183 are not detailed in the provided search results, the general understanding is that soil acts as a sink for PBDEs.

| Matrix | Location | Concentration (Geometric Mean) |

|---|---|---|

| Floor Dust | Shanghai, China | 1.45 ng/g researchgate.net |

| Elevated Surface Dust | Shanghai, China | Detected researchgate.net |

| House Dust | Zagreb, Croatia | Detected mdpi.com |

Global and Regional Monitoring Studies of this compound

Monitoring studies across the globe have provided insights into the distribution patterns of BDE-183, highlighting variations in concentrations between indoor and outdoor environments and across different geographical regions.

The global distribution of BDE-183 is influenced by historical and current usage patterns of octa-BDE commercial mixtures. A global atmospheric passive sampling study revealed the presence of BDE-183 in various parts of the world, with the highest concentrations of the broader PBDE group found in Sonora, Mexico, and Darwin, Australia. acs.org

Regional differences are also apparent. For instance, a study analyzing PBDEs in honey from different geographic regions found that BDE-183 was detected as a debromination product of BDE-209, with different congener profiles observed between developed and developing countries, reflecting their respective historical and current usage of PBDE products. nih.gov Research has also indicated a higher proportion of BDE-183 in samples from China compared to those from Europe and the United States, which is attributed to the export of waste containing octaBDE to developing countries for recycling.

Sources and Release Pathways into the Environment

This compound, commonly known as BDE-183, is an industrial organobromine chemical. nih.gov It is not known to occur naturally. Its presence in the environment is a direct result of human industrial activity. nih.gov BDE-183 is a primary component of the commercial flame retardant mixture known as octabromodiphenyl ether (c-octaBDE). helcom.fi The main function of these flame retardants is to be added to materials to inhibit or suppress the combustion process. vliz.be Consequently, BDE-183 has been incorporated into a wide variety of consumer and industrial products to reduce their flammability. researchgate.net

The release of BDE-183 into the environment occurs throughout the lifecycle of these products. Key pathways include emissions during manufacturing processes, gradual release from products during their use, and disposal at the end of their service life. helcom.fi The in-use stock of products containing BDE-183 is considered a major source of its emission into the atmosphere. helcom.fi Due to its chemical properties, BDE-183 is persistent in the environment, can bioaccumulate in organisms, and is subject to long-range transport, making it a ubiquitous environmental contaminant. nih.gov

Volatilization and Leaching from Industrial and Consumer Products

The release of this compound from industrial and consumer products into the environment is primarily driven by the physical processes of volatilization and leaching. Since BDE-183 is used as an additive flame retardant, it is physically mixed with the polymer matrix of the product rather than being chemically bound. This makes it susceptible to migrating out of the product over time.

Volatilization is the process where the chemical transitions from a solid or liquid state to a gaseous state and is released into the atmosphere. This is a significant pathway for BDE-183, particularly from products that are exposed to elevated temperatures or have large surface areas. Consumer goods that have historically contained the commercial octaBDE mixture, and thus BDE-183, include:

Plastics for electronic equipment (e.g., computers, televisions) vliz.be

Upholstered furniture and textiles vliz.be

Building and construction materials vliz.be

The continuous, low-level release of BDE-183 from the vast number of these products in homes, offices, and other indoor environments contributes to its presence in indoor air and dust.

Leaching is the process by which BDE-183 dissolves and is carried away from the product by a liquid, typically water. This is a crucial release pathway when products containing BDE-183 come into contact with water. For instance, brominated flame retardants can leach from plastic waste and microplastic particles that end up in soil or aquatic environments. researchgate.net The rate of leaching can be influenced by several factors, including the properties of the plastic, the size of the plastic particles, and the characteristics of the surrounding medium. researchgate.net Studies have shown that hydrophobic chemicals like PBDEs can leach from plastics into various solutions, with organic fluids like oils potentially facilitating a higher rate of release compared to water. acs.org This process is a direct source of contamination for surface water, soil, and sediment. nih.gov

Contribution from Waste Streams

Waste streams represent a major reservoir and a significant secondary source of this compound release into the environment. As products containing BDE-183 reach the end of their useful life, they are discarded, leading to the accumulation of this persistent pollutant in various waste management systems.

Electronic Waste (E-waste): E-waste is a particularly important source of BDE-183 because of the extensive use of brominated flame retardants in electronic components and casings. nih.govresearchgate.net During the dismantling and recycling of e-waste, especially in informal or unregulated settings, BDE-183 can be released into the soil, air, and water. nih.gov Runoff and leachate from e-waste dumpsites can contain significant concentrations of these hazardous substances, posing a threat to surrounding ecosystems. researchgate.netmdpi.com

Landfills: Co-disposal of consumer products containing BDE-183 with municipal solid waste in landfills is another critical pathway. helcom.fi Over time, BDE-183 can leach from the discarded products into landfill leachate, which is the contaminated liquid that percolates through the waste. basel.intnih.gov Studies have demonstrated that leaching from waste printed circuit boards is a significant emission source of brominated flame retardants in landfills. researchgate.net This leachate can contaminate groundwater and surface water if not properly contained and treated.

Wastewater Treatment Plants (WWTPs): BDE-183 enters wastewater streams from various domestic and industrial sources. Due to its hydrophobic nature, it tends to adsorb onto particulate matter. In WWTPs, this leads to its partitioning from the liquid effluent into the sewage sludge. nih.govcput.ac.za While treatment processes can remove a portion of PBDEs from the wastewater, the resulting sewage sludge becomes concentrated with these contaminants. cput.ac.za The final effluent may still contain levels of BDE-183 that are released into receiving water bodies. nih.gov Furthermore, the application of contaminated sewage sludge (biosolids) to agricultural land as a fertilizer can introduce BDE-183 into terrestrial ecosystems, potentially leading to uptake by crops. cput.ac.za

Table 1: Detection of this compound (BDE-183) in Various Environmental and Waste Samples

| Sample Matrix | Finding | Significance | Source |

|---|---|---|---|

| Sewage Sludge | BDE-183 is one of several PBDE congeners detected in sewage sludge samples from wastewater treatment plants. | Indicates that BDE-183 is widespread in wastewater and concentrates in sludge, which can be a source of environmental contamination if not managed properly. | nih.govcput.ac.za |

| Landfill Leachate | Leachate is identified as a potential waste material containing PBDEs. Leaching from waste printed circuit boards in landfills is a significant emission source. | Demonstrates the long-term release potential of BDE-183 from discarded products in landfills, posing a risk to groundwater and surface water. | basel.intresearchgate.net |

| E-waste Soil | BDE-183 was detectable in over 50% of vegetable samples from an e-waste recycling site, reflecting its presence in the surrounding soil and potential for bioaccumulation. | Highlights e-waste processing areas as hotspots for BDE-183 contamination and its potential entry into the food chain. | nih.gov |

| Mangrove Sediments | BDE-183 was found to be a dominant congener in mangrove sediments, alongside BDE-153 and BDE-209. | Shows the accumulation of BDE-183 in aquatic sediment sinks, reflecting its persistence and transport in the environment. | nih.gov |

Environmental Fate and Transformation Pathways of 2,2 ,3,4,4 ,5 ,6 Heptabromodiphenyl Ether

Assessment of Environmental Persistence and Longevity

2,2',3,4,4',5',6-Heptabromodiphenyl ether (BDE-183) is a constituent of the commercial octabromodiphenyl ether (octaBDE) flame retardant mixture. As a member of the polybrominated diphenyl ether (PBDE) class of compounds, BDE-183 is recognized for its significant environmental persistence. These synthetic compounds are resistant to chemical, biological, and photolytic degradation processes, leading to their long-term presence in various environmental compartments.

The persistence of BDE-183 is a key factor in its widespread detection in the environment. It has been identified in soil, sediments, aquatic ecosystems, and wildlife, often far from its original sources of release. This longevity increases the potential for bioaccumulation and biomagnification within food webs. The chemical stability of the diphenyl ether backbone and the high degree of bromination contribute to its resistance to degradation.

While specific half-life data for BDE-183 in all environmental matrices are not extensively documented, the available information underscores its persistent nature. For instance, one study reported a half-life of 94 days for BDE-183, although the specific environmental conditions were not detailed. The persistence of BDE-183, like other highly brominated PBDEs, is a significant environmental concern.

| Environmental Matrix | Reported Half-Life (days) | Reference |

|---|---|---|

| Not Specified | 94 | researchgate.net |

Degradation Mechanisms

The transformation of this compound in the environment occurs through several mechanisms, including photochemical and biological degradation pathways. These processes can lead to the formation of less brominated, and sometimes more toxic, degradation products.

Photochemical degradation, or photolysis, is a significant transformation pathway for BDE-183, particularly when exposed to ultraviolet (UV) radiation in sunlight. The primary mechanism of photodegradation for BDE-183 is reductive debromination, which involves the sequential removal of bromine atoms from the diphenyl ether structure. This process leads to the formation of lower brominated PBDE congeners.

Studies have demonstrated that BDE-183 undergoes rapid photodegradation in organic solvents and aqueous solutions under UV irradiation. For example, in hexane, the half-life of BDE-183 under UV light was found to be as short as 0.26 hours. In aqueous environments, UV-LED radiation has also been shown to effectively degrade BDE-183, with degradation rates influenced by the wavelength of the UV light and the composition of the water matrix.

The photochemical debromination of BDE-183 can produce a variety of lesser-brominated congeners. Research has shown that the degradation of BDE-183 leads to the formation of hexabromodiphenyl ethers, such as BDE-153 and BDE-154. This stepwise debromination can continue, potentially leading to the formation of even less brominated and more bioaccumulative congeners.

| Experimental Condition | Key Findings | Degradation Products | Reference |

|---|---|---|---|

| UV irradiation in hexane | Half-life of 0.26 hours. | Less brominated PBDEs | documentsdelivered.com |

| UV-LED radiation in water | Significant degradation, with rates dependent on wavelength. | BDE-153, BDE-154 | nih.gov |

Biological processes, mediated by microorganisms, play a crucial role in the transformation of BDE-183 in the environment. These processes include both aerobic and anaerobic pathways, with reductive debromination being a key mechanism under anaerobic conditions.

Studies on the biodegradation of BDE-183 have been conducted under both aerobic and anaerobic conditions. In aerobic environments, such as sewage sludge, the indigenous microflora has been shown to degrade BDE-183. The addition of co-substrates like yeast extract can enhance the aerobic degradation process.

Under anaerobic conditions, particularly in sediments and soils, biodegradation of BDE-183 is also observed. The primary pathway for anaerobic transformation is reductive debromination, which is carried out by specific microbial communities. The presence of other organic compounds can sometimes stimulate the cometabolic debromination of BDE-183.

Reductive debromination is a well-documented microbial process for the transformation of highly brominated PBDEs, including BDE-183. This process is particularly significant in anaerobic environments where specific bacteria can use brominated compounds as electron acceptors in their respiration.

Microcosm studies using anaerobic bacteria from soils and sediments have demonstrated the reductive debromination of BDE-183. Notably, cultures containing Dehalococcoides species have been shown to be effective in debrominating BDE-183 to lower brominated congeners. In some cases, the debromination can proceed to produce diphenyl ether, the unbrominated parent compound. The rate and extent of reductive debromination can be influenced by the presence of other electron acceptors and the specific microbial community present. For example, a Dehalococcoides-containing enrichment culture was able to debrominate 62.4% of hepta-BDE 183 within four months, producing a range of penta- through tri-BDEs and even trace amounts of diphenyl ether.

| Microorganism/System | Condition | Key Findings | Reference |

|---|---|---|---|

| Anaerobic bacteria from soils and sediments | Anaerobic | Debromination of octa-BDE mixture containing BDE-183. | nih.gov |

| Dehalococcoides-containing enrichment culture | Anaerobic | 62.4% debromination of BDE-183 in 120 days, producing lower BDEs and diphenyl ether. | nih.gov |

| Intestinal tract of common carp (B13450389) | In vivo | Approximately 17% of BDE-183 was debrominated to two hexa-BDE congeners. | researchgate.net |

Certain fungi, particularly white-rot fungi, have demonstrated the ability to degrade a variety of persistent organic pollutants, including some PBDEs. These fungi possess powerful extracellular enzymes that can initiate the breakdown of complex organic molecules.

While specific studies focusing exclusively on the fungal degradation of BDE-183 are limited, research on other PBDEs and the parent diphenyl ether structure provides insights into potential pathways. White-rot fungi such as Trametes versicolor are known to be capable of transforming diphenyl ether and its halogenated derivatives. The degradation process often involves initial hydroxylation of the aromatic ring, followed by cleavage of the ether bond. This cleavage is a critical step in the complete breakdown of the molecule. The enzymes responsible for these reactions are often part of the fungus's ligninolytic system. The ability of fungi to cleave the stable diphenyl ether bond suggests a potential, though less studied, pathway for the environmental degradation of BDE-183.

Biological Transformation Processes

Formation of Brominated Dibenzofurans during Thermal Processes

The thermal degradation of polybrominated diphenyl ethers (PBDEs), including this compound (also known as BDE-183), is a significant pathway for the formation of toxic polybrominated dibenzofurans (PBDFs). This transformation is of considerable environmental concern due to the potential for increased toxicity of the degradation products. The formation of PBDFs from PBDEs typically occurs under pyrolytic conditions, such as those found in industrial processes, accidental fires, and the improper disposal of products containing these flame retardants.

The primary mechanism for the formation of PBDFs from PBDEs involves a precursor reaction pathway. This process is initiated by the cleavage of a carbon-bromine (C-Br) bond, often at an ortho-position (a carbon atom adjacent to the ether linkage) on one of the phenyl rings. The resulting radical then undergoes an intramolecular cyclization, where the two phenyl rings join, followed by the elimination of a bromine atom to form the stable furan (B31954) ring structure.

Research into the pyrolysis of a wide range of PBDE congeners, from those with a single bromine atom to hepta-brominated congeners, has provided a comprehensive understanding of these formation pathways. aaqr.orgnih.govbohrium.comresearchgate.net Studies have shown that the number of bromine atoms on the diphenyl ether molecule (n) influences the type of transformation products. Specifically, an n-PBDE can potentially transform into an n-PBDF or an (n-1)-PBDF. nih.govbohrium.comresearchgate.net

However, the degree of bromination also plays a critical role in determining the primary degradation pathway. As the number of bromine substituents increases, the yield of PBDFs tends to decrease. nih.govbohrium.comresearchgate.net Highly brominated PBDEs, such as heptabromodiphenyl ethers, show a greater propensity to undergo cleavage of the ether bond. This process results in the formation of polybrominated benzenes rather than the cyclization reaction that leads to PBDFs. aaqr.orgnih.govbohrium.comresearchgate.net This suggests that while the formation of PBDFs from this compound is mechanistically possible, it may be a less favored pathway compared to ether bond scission.

The specific arrangement of bromine atoms on the phenyl rings is another crucial factor. For a PBDE congener to transform into a specific PBDF, certain structural requirements must be met to allow for the direct connection between the two ortho-carbon atoms. nih.govbohrium.comresearchgate.net

While detailed quantitative data on the yields of specific PBDF congeners from the pyrolysis of this compound are limited in publicly available literature, the general principles of PBDE thermal degradation provide a framework for understanding its potential to form brominated dibenzofurans. The following table summarizes the key factors influencing this transformation.

| Factor | Influence on PBDF Formation from this compound |

| Degree of Bromination | High (hepta-brominated) - Generally decreases the yield of PBDFs in favor of ether bond cleavage to form polybrominated benzenes. |

| Bromine Atom Position | The specific arrangement of bromine atoms must allow for intramolecular cyclization. |

| Temperature | Elevated temperatures are required to initiate C-Br bond cleavage and subsequent reactions. |

| Reaction Conditions | The presence of other substances and the overall matrix can influence reaction pathways. |

Bioaccumulation, Bioconcentration, and Trophic Transfer of 2,2 ,3,4,4 ,5 ,6 Heptabromodiphenyl Ether

Bioaccumulation Potential in Aquatic Organisms

Due to their hydrophobic nature, polybrominated diphenyl ethers (PBDEs) like BDE-183 readily accumulate in the fatty tissues of aquatic organisms. nih.gov The bioaccumulation of these compounds is a significant concern for the health of marine and freshwater ecosystems. ospar.org

Bioconcentration Factor (BCF) Studies

The Bioconcentration Factor (BCF) is a key metric used to assess the potential for a chemical to accumulate in an organism from the surrounding water. A high BCF value indicates a greater tendency for the substance to be stored in the organism's tissues at concentrations higher than in the environment. Studies have shown that PBDEs, in general, have the potential to bioaccumulate. nih.gov For instance, research on various PBDE congeners has demonstrated their capacity to reach high concentrations in aquatic life. mdpi.com

Species-Specific Accumulation Dynamics in Fish

The accumulation of BDE-183 in fish is not uniform across all species, with metabolic differences playing a crucial role. For example, studies on common carp (B13450389) (Cyprinus carpio) have shown that they can debrominate BDE-183. In one study, approximately 17% of the ingested BDE-183 was debrominated and accumulated in the carp's tissues as two different hexabromodiphenyl ether congeners. acs.org This metabolic process can influence the congener profile found in different fish species. acs.org

Research has also highlighted that the route of exposure, whether through water or diet, significantly affects the bioaccumulation and biotransformation of such compounds in fish. nih.gov The uptake and elimination rates of BDE-183 can vary depending on the fish species and its metabolic capabilities. nih.gov For instance, while some fish may efficiently metabolize and eliminate certain PBDEs, others may accumulate them to a greater extent. nih.gov

Accumulation in Terrestrial Biota

While much of the focus has been on aquatic environments, BDE-183 also accumulates in terrestrial organisms. gulfofmaine.org PBDEs are persistent in soil and sediment, leading to exposure for a wide range of terrestrial wildlife. nih.gov The transfer of these compounds through terrestrial food webs can lead to biomagnification, where concentrations increase at higher trophic levels.

Biomonitoring of 2,2',3,4,4',5',6-Heptabromodiphenyl Ether in Wildlife Sentinel Species

Wildlife sentinel species are organisms that can be monitored to provide an early warning of environmental contamination and potential health risks. gavinpublishers.comusgs.govnih.gov Birds, due to their position at the top of many food chains, are often used as bioindicators for persistent organic pollutants like BDE-183. researchgate.net Monitoring the levels of BDE-183 in sentinel species helps in assessing the extent of environmental contamination and the potential for adverse effects on both wildlife and human populations. nih.gov The use of fish as sentinel species in active biomonitoring is also a valuable tool for studying the contamination and toxicity of surface waters. nih.gov

Human Body Burden and Exposure Markers in Research

Human exposure to BDE-183 occurs through various pathways, including diet and inhalation of contaminated dust. researchgate.net Once in the body, its lipophilic nature causes it to be stored in fatty tissues. nih.gov

Detection in Human Adipose Tissue and Serum

BDE-183 has been detected in human adipose tissue and serum, confirming widespread human exposure. oup.com Studies have identified its presence in blood serum from both the general population and occupationally exposed individuals. oup.comnih.gov For instance, a study of electronics dismantlers showed elevated serum concentrations of BDE-183 compared to control groups. nih.gov The calculated half-life of BDE-183 in human serum has been estimated to be around 94 days. nih.gov

Concentrations of various PBDEs, including BDE-183, have been measured in human adipose tissue in several studies. researchgate.net The presence of these compounds in human tissues highlights the persistence and bioaccumulative nature of these flame retardants. researchgate.netnih.gov

Table 1: Bioaccumulation and Human Detection of this compound (BDE-183)

| Parameter | Finding | Species/Matrix | Reference |

| Metabolism in Fish | Approximately 17% of ingested BDE-183 was debrominated and accumulated as hexa-BDEs. | Common Carp (Cyprinus carpio) | acs.org |

| Human Serum Half-Life | Calculated half-life of 94 days. | Human | nih.gov |

| Detection in Humans | Detected in blood serum of general population and occupationally exposed workers. | Human | oup.comnih.gov |

| Detection in Humans | Found in human adipose tissue. | Human | researchgate.net |

Maternal Transfer Studies in Model Organisms

The maternal transfer of this compound (BDE-183), a persistent organic pollutant, from mother to offspring has been a subject of scientific investigation to understand the potential for early-life exposure and its subsequent effects. Studies in model organisms have been crucial in elucidating the pathways and extent of this transfer, which primarily occurs via two main routes: placental transfer during gestation and lactational transfer through breast milk.

Research has demonstrated that BDE-183 can cross the placental barrier, leading to in utero exposure of the developing fetus. Furthermore, due to its lipophilic nature, BDE-183 readily accumulates in breast milk, representing a significant postnatal exposure source for nursing offspring.

One study highlighted that BDE-183 was detected in the blood of fetal-maternal pairs, with the concentrations in fetal blood not being substantially different from those in the mother. oup.com The levels in maternal serum ranged from 15 to 580 ng/g lipid, while in fetal serum, they ranged from 14 to 460 ng/g lipid. oup.com This indicates a considerable degree of placental transfer.

The presence of BDE-183 has also been confirmed in human mother's milk in various countries, including the United States, Japan, The Netherlands, and Sweden, further underscoring the importance of the lactational transfer route for this compound. oup.com

In a study involving neonatal mice, the animals were exposed to BDE-183, which allowed for the investigation of its developmental effects. oup.com While this study focused on the toxicological outcomes of neonatal exposure, it reinforces the understanding that early life stages are a critical window of vulnerability to this compound, which can be introduced through maternal transfer.

The following table summarizes findings from a study on BDE-183 concentrations in maternal and fetal serum, illustrating the extent of placental transfer.

Table 1: Concentration of BDE-183 in Matched Maternal and Fetal Serum Samples

| Sample Pair | Maternal Serum Concentration (ng/g lipid) | Fetal Serum Concentration (ng/g lipid) |

|---|---|---|

| 1 | 15 | 14 |

| 2 | 580 | 460 |

Data sourced from a study on fetal-maternal pairs. oup.com

Advanced Analytical Methodologies for 2,2 ,3,4,4 ,5 ,6 Heptabromodiphenyl Ether

Extraction and Sample Preparation Techniques for Environmental and Biological Matrices

The initial and most critical stage in the analysis of BDE-183 is its effective extraction from the sample matrix and the removal of interfering co-extracted substances. The choice of technique depends on the matrix type, which can range from biological tissues and fluids like fish, sheep liver, serum, and breast milk to environmental samples such as dust and sediment. nih.govesens.krnih.govcdc.gov

One advanced approach is Selective Pressurized Liquid Extraction (SPLE) , which has been successfully applied to the simultaneous extraction and clean-up of PBDEs from sheep liver tissue. nih.gov This technique uses solvents at elevated temperatures and pressures to improve extraction efficiency. nih.gov By incorporating an in-line clean-up step with acid-modified silica (B1680970), SPLE can effectively remove lipids and other matrix interferences in a single, automated process. nih.gov

Another innovation is the use of multifunction autosampler syringes that can perform automated micro-LLE. researchgate.netnih.gov This approach drastically reduces the amount of solvent required and can be integrated into a fully automated workflow from extraction to injection into the analytical instrument. nih.gov For biological fluids like human breast milk and serum, sample preparation often involves an initial extraction followed by a liquid-liquid partitioning clean-up step, for instance, using concentrated sulfuric acid to break down lipids. nih.gov

Table 1: Comparison of Automated Extraction Techniques for PBDEs

| Technique | Principle | Matrix Example | Key Advantages | Reference |

| Selective Pressurized Liquid Extraction (SPLE) | Uses elevated temperature and pressure to increase extraction efficiency with an integrated clean-up step. | Sheep Liver | Combines extraction and clean-up, reduces solvent volume, fast. | nih.gov |

| Automated Micro LLE | A multifunction autosampler syringe performs miniaturized liquid-liquid extraction. | Water, PCBs | Extremely low solvent consumption, high throughput, enclosed system. | researchgate.netnih.gov |

| Automated Sample Preparation for Fish & Shellfish | Optimized and simplified automated method to reduce blank levels and costs. | Fish, Shellfish | Reduced procedural blanks, cost-effective, high throughput. | esens.kr |

Following initial extraction, a thorough clean-up is essential to remove co-extracted compounds, particularly lipids from biological samples, which can interfere with chromatographic analysis and detection. cdc.gov This is typically achieved using various forms of column chromatography with specialized sorbents. nih.govcdc.gov

Florisil , a magnesium-silicate adsorbent, is commonly used in solid-phase extraction (SPE) columns for the clean-up of PBDE-containing extracts. cdc.gov It effectively retains polar interferences while allowing the less polar PBDEs to be eluted with an appropriate solvent system, such as hexane. cdc.gov

Another widely used technique involves columns packed with acid-activated silica gel . Concentrated sulfuric acid is used to impregnate silica, creating a highly effective sorbent for destroying lipids and other oxidizable matrix components. nih.govnih.gov The sample extract is passed through the column, and the purified fraction containing the PBDEs is collected. nih.gov For some applications, basic alumina (B75360) is also used as a purification stage. thermofisher.com These chromatographic clean-up steps are indispensable for achieving the low detection limits required for monitoring BDE-183 in most samples.

Table 2: Common Sorbents for PBDE Sample Clean-up

| Sorbent | Mechanism | Target Interferences | Matrix Example | Reference |

| Florisil | Adsorption chromatography based on polarity. | Polar organic compounds. | Human Hair | cdc.gov |

| Acid-Activated Silica | Acid digestion of non-resistant compounds. | Lipids, fats, oils. | Breast Milk, Serum, Liver Tissue | nih.govnih.gov |

| Alumina (Basic) | Adsorption chromatography. | Various matrix components. | Environmental Samples | thermofisher.com |

| Gel Permeation Chromatography (GPC) | Size exclusion chromatography. | High-molecular-weight compounds (e.g., lipids, polymers). | Biological Tissues | cdc.gov |

Chromatographic Separation and Detection Technologies

The instrumental analysis of BDE-183 relies on advanced chromatographic and mass spectrometric techniques capable of providing the necessary selectivity and sensitivity for unambiguous identification and accurate quantification.

High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC-HRMS) is considered the gold standard and the technique of choice for the trace analysis of PBDEs, including BDE-183, in food and environmental samples. thermofisher.comnih.gov HRGC utilizes capillary columns that provide the high resolving power needed to separate many of the 209 possible PBDE congeners from each other. cdc.gov

The key advantage of HRMS is its ability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). This high mass accuracy allows the elemental composition of an ion to be determined, enabling the analytical system to differentiate between the target analyte and matrix interferences that may have the same nominal mass but a different exact mass. nih.gov This results in exceptional selectivity and significantly lower detection limits compared to low-resolution mass spectrometry. nih.gov When operated under electron ionization (EI) conditions, HRMS provides reliable and sensitive detection for routine PBDE analysis in biota. nih.gov Modern Orbitrap-based GC-MS systems also offer high-resolution capabilities for robust PBDE quantification. thermofisher.com

For accurate quantification of BDE-183, the isotope dilution method is universally applied. nih.govesens.krthermofisher.comnih.gov This technique involves adding a known quantity of a stable isotope-labeled internal standard (e.g., ¹³C₁₂-BDE-183) to the sample prior to extraction and clean-up. nih.govthermofisher.com

The labeled standard is chemically identical to the native analyte and therefore behaves in the same way during every step of the analytical procedure, including extraction, clean-up, and chromatographic separation. Any loss of the native analyte during sample preparation will be matched by a proportional loss of the labeled standard. By measuring the ratio of the response of the native congener to its labeled analog in the final mass spectrometric analysis, it is possible to accurately calculate the concentration of the native BDE-183 in the original sample, effectively correcting for recovery losses and matrix-induced signal suppression or enhancement. nih.govnih.gov This approach is crucial for achieving high accuracy and precision in complex matrices. nih.govcapes.gov.br

A significant analytical challenge in PBDE analysis is the chromatographic co-elution of structurally similar congeners. well-labs.com A notable example is the difficulty in separating BDE-183 (2,2',3,4,4',5',6-Heptabromodiphenyl ether) from its isomer BDE-175 (2,2',3,3',4,5',6-Heptabromodiphenyl ether) on commonly used non-polar HRGC columns, such as those with a DB-5 stationary phase. well-labs.com Failure to resolve these congeners leads to inaccurate quantification and misidentification.

To overcome this, advanced chromatographic methods have been developed. Research has demonstrated that the successful separation of BDE-175 and BDE-183 can be achieved using specific gas chromatography columns and conditions coupled with mass spectrometry (HRGC/LRMS). well-labs.com For instance, the use of specialized columns can provide the necessary selectivity to resolve these two isomers, allowing for their individual detection. well-labs.com

In addition to chromatographic techniques, advanced spectroscopic methods play a role in the unambiguous identification of these isomers. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy has been used for the structural characterization of synthesized BDE-175, confirming its structure and allowing it to be differentiated from BDE-183. well-labs.com This combination of high-resolution chromatography and definitive spectroscopic identification ensures the analytical data is congener-specific and reliable. well-labs.com

Quality Assurance and Quality Control in Environmental Analysis

Rigorous Quality Assurance (QA) and Quality Control (QC) protocols are fundamental to generating reliable and defensible data in the environmental analysis of this compound (BDE-183). Regulatory methods, such as U.S. EPA Method 1614A and ISO 22032, provide a framework for these procedures to ensure data quality. nemi.govbsigroup.comsigmaaldrich.com A comprehensive QA/QC program addresses every stage of the analytical process, from sample collection to final data reporting, to minimize errors and ensure that results are of known and documented quality. clu-in.orgepa.gov

Key components of a QA/QC program for BDE-183 analysis include the initial demonstration of laboratory capability, followed by the routine analysis of QC samples with each analytical batch. These QC samples are designed to monitor and evaluate the performance of the entire analytical system.

Core QA/QC Procedures:

Method Blanks: An analyte-free matrix (e.g., purified water, solvent, or sand) is processed through the entire sample preparation and analysis procedure just like a field sample. The method blank is used to assess potential contamination introduced by the laboratory environment, reagents, or equipment. For BDE-183, the concentration in the blank should ideally be non-detectable or below a pre-defined reporting limit, and typically no greater than twice the method's minimum level of quantitation. epa.gov

Laboratory Control Samples (LCS): Also known as a quality control sample, an LCS consists of an analyte-free matrix spiked with a known concentration of BDE-183 and other target analytes. It is processed alongside the samples to monitor the accuracy of the analytical method. The recovery of the analyte is calculated and compared against established control limits to ensure the method is performing correctly.

Matrix Spikes and Matrix Spike Duplicates (MS/MSD): A known amount of BDE-183 is added to a duplicate of an actual environmental sample, which is then analyzed along with the original (unspiked) sample. The MS/MSD is used to evaluate the effect of the sample matrix on the analytical method's accuracy and precision. The percent recovery indicates accuracy, while the relative percent difference (RPD) between the two spiked samples assesses precision.

Isotope-Labeled Surrogates and Internal Standards: A crucial component of high-resolution methods like GC/HRMS is the use of isotope-labeled standards. nemi.govepa.gov Carbon-13 labeled (¹³C₁₂) analogues of BDE-183 and other PBDEs are added to every sample before extraction (as surrogates) to monitor the efficiency of the sample preparation and analysis steps for each individual sample. Other labeled standards are added just before instrumental analysis (as internal standards) for quantification. Recoveries of the labeled surrogates must fall within specified limits.

The following table summarizes the typical quality control samples and their acceptance criteria in the analysis of BDE-183.

| QC Parameter | Purpose | Typical Acceptance Criteria |

|---|---|---|

| Method Blank | Assesses laboratory contamination. | Below Method Detection Limit (MDL) or < 2x Minimum Level (ML). epa.gov |

| Laboratory Control Sample (LCS) | Monitors method accuracy on a clean matrix. | Analyte recovery within laboratory-established limits (e.g., 70-130%). |

| Matrix Spike (MS) | Evaluates matrix effect on method accuracy. | Analyte recovery within laboratory-established limits, which may be wider than LCS limits due to matrix interference. |

| Matrix Spike Duplicate (MSD) | Evaluates matrix effect on method precision. | Relative Percent Difference (RPD) between MS and MSD should be below a set limit (e.g., <20-30%). 3m.com |

| Labeled Surrogate Standards | Monitors preparation and analysis efficiency for each sample. | Recovery within method-specified limits (e.g., 25-150% in EPA Method 1614A). epa.gov |

Development of Novel Detection Methods (e.g., Fluorescence-based)

While gas chromatography coupled with mass spectrometry (GC/MS) is the standard and most reliable method for the quantification of BDE-183, researchers are exploring novel, more efficient techniques for screening and direct measurement. researchgate.net Among these, fluorescence-based methods have shown promise for the rapid detection of polybrominated diphenyl ethers (PBDEs) in aqueous samples. pnnl.govnih.gov

Fluorescence spectroscopy involves exciting a molecule with a specific wavelength of light and measuring the light emitted at a longer wavelength. Studies have shown that PBDEs exhibit distinct fluorescence spectral profiles that can be used for their identification and quantification. pnnl.govnih.gov The excitation and emission wavelengths are influenced by the number and position of bromine atoms on the diphenyl ether structure. nih.gov For instance, one study grouped hepta-BDE congeners like BDE-190 with deca-BDE, noting they display a plateau in their excitation spectra between 320 to 340 nm when measured at an emission wavelength of 440 nm. nih.gov

The primary advantages of fluorescence spectroscopy are its speed and the minimal sample preparation required. researchgate.netnih.gov Unlike conventional GC/MS methods that involve lengthy extraction and clean-up steps, fluorescence-based detection can often be performed directly on small-volume water samples (2-4 mL), significantly reducing analysis time and solvent usage. researchgate.netnih.gov

However, the technique is not without its challenges. The fluorescence intensity of PBDEs can be affected by environmental variables such as pH and the presence of humic substances, which are common in environmental water samples and can interfere with the measurement. pnnl.govnih.gov While correction methods can be applied, these matrix effects can complicate quantification and reduce the method's accuracy compared to traditional chromatographic techniques. pnnl.govnih.gov Consequently, fluorescence-based methods are currently more suitable for rapid screening purposes rather than for precise, low-level quantification required for regulatory compliance.

The following table provides a comparative overview of traditional GC/MS methods and novel fluorescence-based detection.

| Parameter | Traditional GC/MS (e.g., EPA 1614A) | Fluorescence-Based Detection |

|---|---|---|

| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Detection of emitted light after molecular excitation. nih.gov |

| Selectivity/Specificity | Very high; can distinguish between different congeners. | Moderate; potential for interference from matrix components and other fluorescent compounds. pnnl.govnih.gov |

| Sensitivity (Detection Limits) | Very low (sub-ng/L or pg/g levels). bsigroup.com | Low (ng/L levels in water). pnnl.govnih.gov |

| Sample Preparation | Extensive (extraction, concentration, clean-up). researchgate.net | Minimal to none for aqueous samples. pnnl.govnih.gov |

| Analysis Time | Long (hours per sample). | Rapid (minutes per sample). nih.gov |

| Primary Application | Quantitative analysis for regulatory compliance and research. | Rapid screening and direct measurement in aqueous samples. |

Congener Specific Research and Polybrominated Diphenyl Ether Profiles Including 2,2 ,3,4,4 ,5 ,6 Heptabromodiphenyl Ether

Characterization of Commercial Octabromodiphenyl Ether Mixtures and 2,2',3,4,4',5',6-Heptabromodiphenyl Ether as a Major Component

Commercial octabromodiphenyl ether (c-octaBDE) is not a single chemical entity but a technical mixture of various PBDE congeners. nih.govwikipedia.org These formulations were widely used as additive flame retardants, primarily in acrylonitrile-butadiene-styrene (ABS) plastics for housings of electronic and electrical equipment. dcceew.gov.aupops.int The final products typically contained 5% to 30% of the c-octaBDE mixture by weight. pops.int

Analysis of these commercial mixtures reveals a complex composition dominated by hepta-, octa-, and hexa-brominated congeners. dcceew.gov.au The term "octaBDE" is a commercial designation, as the mixture's components have a weighted average of 7.2 to 7.7 bromine atoms per molecule. wikipedia.org

Crucially, the congener this compound, identified by the IUPAC numbering system as BDE-183, is consistently identified as a major, and often the most abundant, component in these technical blends. nih.govresearchgate.net For instance, in the widely used DE-79 formulation, BDE-183 can constitute up to 42% of the mixture. wikipedia.orgresearchgate.net Similarly, another formulation is described as containing 40% BDE-183. nih.gov Its significant presence makes BDE-183 a key indicator for identifying the use of c-octaBDE products. researchgate.net

The composition of c-octaBDE can vary, but typically includes a range of congeners. One analysis reported a composition of approximately 44% heptabromodiphenyl ether, 31-35% octabromodiphenyl ether, 11% combined pentabromodiphenyl and hexabromodiphenyl ethers, and 10% nonabromodiphenyl ether. nih.gov Another characterization of c-octaBDE found it to contain up to 45% heptaBDE, 33% octaBDE, 12% hexaBDE, and 10% nonaBDE. pops.int

Detailed analyses of specific commercial products, such as DE-79 and Bromkal 79-8DE, have identified numerous individual PBDE congeners. pops.intacs.orgresearchgate.net In the DE-79 mixture, the primary congeners alongside BDE-183 (often analyzed in combination with the co-eluting BDE-175) include BDE-197 (22%), BDE-196 (10.5%), BDE-153 (8.7%), and BDE-207 (11.5%). pops.int The Stockholm Convention lists BDE-183 as a key heptabromodiphenyl ether present in c-octaBDE, alongside other hexa- and hepta-BDEs like BDE-153, BDE-154, and BDE-175. basel.int

The following table summarizes the congener composition of a typical commercial octaBDE mixture.

| Homologue Group | Congener (BDE #) | Name | Weight Percentage (%) |

| HexaBDE | 153 | 2,2',4,4',5,5'-Hexabromodiphenyl ether | 0.15 - 8.7 |

| HexaBDE | 154 | 2,2',4,4',5,6'-Hexabromodiphenyl ether | 0.04 - 5 |

| HeptaBDE | 171 | 2,2',3,3',4,4',6-Heptabromodiphenyl ether | 0.17 - 1.8 |

| HeptaBDE | 180 | 2,2',3,4,4',5,5'-Heptabromodiphenyl ether | Not Detected - 1.7 |

| HeptaBDE | 183 | This compound | 13 - 42 |

| OctaBDE | 196 | 2,2',3,3',4,4',5,6'-Octabromodiphenyl ether | 3.1 - 10.5 |

| OctaBDE | 197 | 2,2',3,3',4,4',6,6'-Octabromodiphenyl ether | 11 - 22 |

| OctaBDE | 203 | 2,2',3,4,4',5,5',6-Octabromodiphenyl ether | 4.4 - 8.1 |

| NonaBDE | 206 | 2,2',3,3',4,4',5,5',6-Nonabromodiphenyl ether | 1.4 - 7.7 |

| NonaBDE | 207 | 2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether | 7 - 11.5 |

| Data compiled from multiple sources. wikipedia.orgpops.intnih.gov |

The production and use of c-octaBDE mixtures have been phased out in many regions, including the European Union and the United States, due to concerns about the persistence, bioaccumulation, and toxicity of their constituent congeners. accustandard.com

Environmental Transformation of PBDE Mixtures and Consequent Shifts in Congener Patterns

Once released into the environment, the composition of PBDE mixtures does not remain static. Various transformation processes can alter the original congener profile found in the commercial products, leading to shifts in the patterns observed in environmental matrices like sediment and biota.

A significant transformation process for higher brominated PBDEs is debromination. Research has shown that decabromodiphenyl ether (BDE-209), the primary component of c-decaBDE mixtures, can undergo debromination when exposed to UV irradiation in certain solvents. researchgate.net This process results in the formation of lower-brominated congeners, including tri- through octa-PBDEs. researchgate.net This suggests that BDE-209 from c-decaBDE products can act as an environmental source for congeners typically associated with c-octaBDE and c-pentaBDE mixtures.

This environmental alteration is a critical consideration when assessing the sources of PBDEs in the environment. The presence of congeners like BDE-183 may not only stem from direct releases of c-octaBDE but also from the degradation of more heavily brominated compounds. pops.int The debromination of octaBDE itself is also known to occur, yielding more persistent and bioaccumulative congeners like hexaBDE and heptaBDE. dcceew.gov.au This potential for transformation means that the environmental risk profile of a PBDE mixture can change over time, as less toxic or less bioavailable parent compounds break down into congeners of greater concern. dcceew.gov.auresearchgate.net

Co-occurrence and Inter-congener Correlations in Environmental and Biological Samples

Reflecting its status as a major component of the c-octaBDE flame retardant, BDE-183 is frequently detected in a wide range of environmental and biological samples, often in conjunction with other PBDEs. The relative abundance of BDE-183 and its correlation with other congeners can provide insights into the original source of the contamination.

For example, significantly elevated levels of BDE-183 have been found in individuals working with electronic waste, where c-octaBDE was heavily used. researchgate.net In these cases, the concentration of BDE-183 was found to be 17 times higher than in a reference group, highlighting its direct link to the disposal and handling of products containing this flame retardant. researchgate.net

In environmental monitoring, such as sediment analysis, the congener profile of detected PBDEs is compared to the profiles of the technical mixtures. researchgate.net The presence of a suite of congeners including BDE-153, BDE-154, BDE-183, BDE-196, BDE-197, BDE-203, BDE-206, and BDE-207 in a sample would strongly suggest contamination originating from a c-octaBDE product.

Studies in wildlife, such as herring gulls, have shown inverse relationships between the trophic level (as indicated by δ15N analysis) and the bioaccumulation of certain congeners, including BDE-183 and BDE-99. nih.gov This suggests that these specific PBDEs may be subject to debromination in higher trophic level prey, affecting the congener patterns observed in top predators. nih.gov The co-occurrence of BDE-183 with both lower and higher brominated congeners in biota underscores the complex interplay of direct accumulation from sources and subsequent metabolic or environmental transformations.

Synthesis and Characterization of Authentic this compound Standards and Related Congeners for Analytical and Stability Studies

Accurate identification and quantification of BDE-183 and other PBDEs in complex environmental and biological samples depend on the availability of pure, well-characterized analytical standards. well-labs.com The synthesis of individual PBDE congeners is a critical step in developing the reference materials necessary for robust analytical methods.

The analysis of PBDEs is challenging due to the large number of possible congeners (209 in total) and the potential for co-elution during chromatographic separation. nih.govwell-labs.com For example, BDE-175 (2,2',3,3',4,5',6-heptabromodiphenyl ether) and BDE-183 are known to co-elute on common gas chromatography columns like the DB-5, which can complicate the precise quantification of each congener in technical mixtures and environmental samples. well-labs.com

To address these challenges, researchers have focused on synthesizing individual congeners to serve as authentic standards. These standards are essential for:

Confirming the identity of peaks observed in chromatograms of technical mixtures and environmental extracts. researchgate.net

Developing and validating analytical methods with improved separation and detection capabilities. acs.org

Calculating relative retention indexes to aid in the identification of congeners for which standards may not be available. researchgate.net

Investigating the stability and transformation of individual congeners under various environmental conditions.

Research efforts have led to the development of methods capable of analyzing a large suite of mono- through deca-BDEs, aided by newly available commercial standards. researchgate.net This has allowed for a more detailed characterization of technical flame-retardant mixtures, leading to the identification of previously unreported congeners. acs.orgresearchgate.net The availability of a specific standard for BDE-183 is crucial for distinguishing it from other co-eluting congeners and accurately assessing its concentration and environmental significance. accustandard.comwell-labs.com

Mechanistic Investigations of 2,2 ,3,4,4 ,5 ,6 Heptabromodiphenyl Ether Interactions in Biological Systems

Molecular and Cellular Studies of Biological Activity and Mechanisms of Action

Polybrominated diphenyl ethers (PBDEs), a class of flame retardants, are recognized for their persistence in the environment and potential to bioaccumulate. mdpi.com Research into their biological activity at the cellular level reveals several mechanisms of action. Studies on various PBDE congeners indicate that their toxicity can be intertwined with pathways involving oxidative stress, mitochondrial dysfunction, and the modulation of cell cycle and energy management. mdpi.comnih.gov

Exposure of cells to PBDEs can lead to an increase in reactive oxygen species (ROS), indicating the induction of oxidative stress. mdpi.comnih.gov For instance, in trout liver cells, exposure to the congener BDE-47 resulted in reduced cell viability through a mechanism involving oxidative stress. nih.gov Similarly, elevated levels of ROS and malondialdehyde (MDA), a marker of oxidative stress, have been observed in wildlife exposed to PBDEs from e-waste sites. nih.gov

Mitochondria, which are crucial for cellular energy production, have been identified as a target for PBDE toxicity. nih.gov The congener BDE-153 has been shown to interact with the mitochondrial membrane, disrupting the mitochondrial membrane potential and leading to a deficiency in ATP. nih.gov Another congener, BDE-209, induced matrix swelling and ATP depletion in rat liver mitochondria. nih.gov Furthermore, some PBDEs may activate cellular signaling pathways like the phosphoinositide-3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways, which regulate critical cellular processes such as growth, proliferation, and survival. nih.gov

At the molecular level, PBDEs can enter liver cells via organic anion-transporting polypeptides (OATPs), which are responsible for the hepatic uptake of many compounds. nih.gov This transport mechanism is a key step that precedes biotransformation into potentially more toxic metabolites. nih.gov

| Experimental Model | PBDE Congener(s) | Observed Molecular/Cellular Effect |

| Trout Liver Cells | BDE-47 | Reduced cell viability, increased oxidative stress. nih.gov |

| Rat Liver Mitochondria | BDE-153, BDE-209 | Disruption of mitochondrial membrane potential, ATP depletion, matrix swelling. nih.gov |

| O. melastigma Liver | BDE-47 | Potential activation of PI3K and MAPK signaling pathways. nih.gov |

| CHO cells expressing OATPs | BDE-47, BDE-99, BDE-153 | Confirmed substrates for hepatic OATP1B1, OATP1B3, and OATP2B1 transporters. nih.gov |

Developmental Neurotoxic Effects in Experimental Models

Exposure to PBDEs during critical periods of brain development is a significant concern, as studies in animal models have demonstrated the potential for developmental neurotoxicity. nih.govharvard.edu The compound 2,2′,3,4,4′,5′,6-Heptabromodiphenyl ether (BDE-183), along with other highly brominated congeners, has been shown to induce such effects. oup.comoup.com

In one key study, neonatal male mice were exposed to a single oral dose of BDE-183 on either postnatal day 3 or 10. oup.comoup.com When these mice reached adulthood, they were subjected to behavioral testing. The research revealed that neonatal exposure to BDE-183 can lead to developmental neurotoxic effects, although these effects were noted to be of a minor extent compared to those caused by the octa- and nona-brominated congeners, PBDE-203 and PBDE-206, respectively. oup.comoup.com The neurotoxic outcomes were assessed by observing performance in spontaneous behavior tests and the Morris water maze, a test for spatial learning and memory. oup.comoup.com

The mechanisms underlying PBDE-induced developmental neurotoxicity are multifaceted. Research on various congeners suggests that effects can include alterations in neuronal viability through apoptosis and oxidative stress, changes in neuronal differentiation and migration, and interference with neurotransmitter systems and intracellular signaling pathways. nih.govresearchgate.net Furthermore, the bioactivation of PBDEs into hydroxylated metabolites (OH-PBDEs) may increase the hazard for developmental neurotoxicity. nih.govresearchgate.net These metabolites can exhibit direct neurotoxicity and disrupt thyroid hormone signaling, which is critical for normal brain development. nih.govresearchgate.net

| Experimental Model | Compound | Key Finding |

| Neonatal Male Mice | BDE-183 | Induced developmental neurotoxic effects observed in adult behavior and memory tests. oup.comoup.com |

| Neonatal Male Mice | PBDE-203, PBDE-206 | Caused disturbances in spontaneous behavior, leading to hyperactivity and disrupted habituation in adults. oup.comoup.com |

Interaction with Endogenous Biochemical and Endocrine Pathways (e.g., Aryl Hydrocarbon Receptor Activation)

PBDEs are known to be endocrine disruptors, capable of interfering with the body's hormonal and biochemical signaling pathways. wikipedia.org Their structural similarity to other polyhalogenated aromatic hydrocarbons has prompted investigations into their interaction with receptors such as the aryl hydrocarbon receptor (AhR). researchgate.net

Studies were conducted to assess the ability of BDE-183 and other environmentally relevant PBDEs to bind and activate the AhR using stably transfected rodent hepatoma cell lines. researchgate.netuu.nl Individual exposure to BDE-183 did not result in an increase in CYP1A1 activity, a common marker for AhR activation. researchgate.netuu.nl However, BDE-183 did exhibit an inhibitory effect on 7-ethoxyresorufin-O-deethylation (EROD) activity that was induced by the potent AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). researchgate.netuu.nl Interestingly, unlike lower brominated PBDEs, BDE-183 did not affect the induction of AhR-responsive enhanced green fluorescent protein (AhR-EGFP) expression. researchgate.netuu.nl These findings suggest that BDE-183 can interact with the AhR pathway, potentially acting as an antagonist, but its mechanism of interaction differs from that of other congeners. researchgate.net

Beyond the AhR pathway, other PBDE congeners have been shown to modulate responses mediated by the estrogen receptor (ER), thyroid hormone receptor (ThR), and androgen receptor (AR) in reporter gene assays. researchgate.net For example, the congener BDE-100 has been shown to act as a moderate ER agonist and antagonist, to enhance the effects of the thyroid hormone T3, and to act as an antiandrogen. researchgate.net Hydroxylated metabolites of PBDEs can also display a higher affinity for the estrogen receptor-α compared to their parent compounds, suggesting that metabolic activation is a key factor in their endocrine-disrupting effects. nih.gov

| Pathway/Receptor | PBDE Congener | Finding |

| Aryl Hydrocarbon Receptor (AhR) | BDE-183 | Did not activate AhR alone but inhibited TCDD-induced EROD activity, suggesting antagonistic properties. researchgate.netuu.nl |

| Aryl Hydrocarbon Receptor (AhR) | BDE-47, BDE-77 | Showed the strongest inhibitory effect on TCDD-induced AhR-EGFP expression and EROD activity. researchgate.netuu.nl |

| Estrogen Receptor (ER) | BDE-100 | Acted as a moderate agonist and antagonist. researchgate.net |

| Thyroid Hormone Receptor (ThR) | BDE-100 | Enhanced the expression of a reporter gene caused by T3. researchgate.net |

| Androgen Receptor (AR) | BDE-100 | Exhibited antiandrogenic properties. researchgate.net |

Immunomodulatory Studies in Experimental Models

The immune system is another potential target for the toxic effects of environmental contaminants like PBDEs. While specific studies focusing solely on the immunomodulatory effects of BDE-183 are limited, research on related congeners provides insight into the potential for this class of compounds to alter immune function. nih.gov

Animal model experiments have suggested the occurrence of PBDE-induced immunotoxicity. nih.gov For example, studies on the prominent congener 2,2'4,4'-tetrabromodiphenyl ether (BDE-47) have demonstrated its ability to impair the activities of macrophages, which are key cells in the innate immune response. nih.gov

Further investigation at the cellular level using human M(LPS) macrophage cells showed that BDE-47 can induce epigenetic effects by modulating the expression profile of intracellular microRNAs (miRNAs). nih.gov These miRNAs are involved in biological pathways that regulate immune responses, including M1/M2 macrophage differentiation. nih.gov In addition to these cell-intrinsic effects, BDE-47 was found to interfere with the biogenesis of small extracellular vesicles (sEVs), increasing their number and altering their miRNA cargo. nih.govfrontiersin.org When these sEVs derived from BDE-47-treated cells were applied to naive macrophages, they exacerbated the pro-inflammatory response induced by lipopolysaccharide (LPS). nih.govfrontiersin.org These findings demonstrate that certain PBDEs can perturb the innate immune response at multiple levels, from intracellular gene regulation to intercellular communication via extracellular vesicles. nih.gov

Scientific Basis for Regulatory and Policy Frameworks Concerning 2,2 ,3,4,4 ,5 ,6 Heptabromodiphenyl Ether

Inclusion in International Conventions (e.g., Stockholm Convention on Persistent Organic Pollutants)

The international community has recognized the significant risks posed by 2,2',3,4,4',5',6-heptabromodiphenyl ether (BDE-183) to human health and the environment, leading to its inclusion in the Stockholm Convention on Persistent Organic Pollutants (POPs). This convention is a global treaty to protect human health and the environment from chemicals that remain intact in the environment for long periods, become widely distributed geographically, accumulate in the fatty tissue of living organisms and are toxic to humans and wildlife.

In 2009, at its fourth meeting, the Conference of the Parties (COP) to the Stockholm Convention amended Annex A to include "Hexabromodiphenyl ether and heptabromodiphenyl ether". brsmeas.org This listing calls for the elimination of the production and use of these substances. The definition of "Hexabromodiphenyl ether and heptabromodiphenyl ether" under the convention explicitly includes this compound (BDE-183, CAS No: 207122-16-5), along with other hexa- and heptabromodiphenyl ethers present in commercial octabromodiphenyl ether (c-octaBDE). pops.intbasel.intnus.edu.sg

The amendment, which entered into force in 2010, allows for specific exemptions. basel.int For instance, parties may allow the recycling of articles that contain or may contain hexabromodiphenyl ether and heptabromodiphenyl ether, and the use and final disposal of articles manufactured from recycled materials containing these substances, provided that the recycling and disposal are carried out in an environmentally sound manner. basel.int However, these specific exemptions are set to expire at the latest in 2030. pops.intbrsmeas.org The Conference of the Parties evaluates the progress towards elimination and the continued need for these exemptions at its ordinary meetings. brsmeas.orgbrsmeas.org

The inclusion of BDE-183 and other related polybrominated diphenyl ethers (PBDEs) in the Stockholm Convention underscores the global consensus on the need to control and eliminate these hazardous chemicals.

Scientific Evidence Supporting Restrictions and Elimination Efforts

The decision to restrict and ultimately eliminate this compound and other PBDEs is supported by a substantial body of scientific evidence demonstrating their adverse impacts on the environment and human health. These compounds exhibit the classic characteristics of persistent organic pollutants: persistence, bioaccumulation, and toxicity. ontosight.ai

Persistence and Long-Range Transport: PBDEs are resistant to degradation in the environment, with estimated half-lives ranging from months to years. service.gov.uknih.gov This persistence allows them to be transported over long distances from their sources, leading to their detection in remote regions such as the Arctic. service.gov.uk

Bioaccumulation and Biomagnification: Due to their lipophilic nature, PBDEs accumulate in the fatty tissues of organisms. nih.gov This leads to biomagnification, where concentrations increase at successively higher levels in the food chain. service.gov.uk They have been detected in a wide range of wildlife, including top predators like seals and gulls. service.gov.uk

Toxicity: Scientific studies have linked exposure to PBDEs to a variety of adverse health effects in both wildlife and humans. Concerns include:

Neurodevelopmental Effects: Laboratory studies have indicated that exposure to certain PBDEs can lead to neurobehavioral effects. epa.gov

Endocrine Disruption: PBDEs have been shown to interfere with the body's hormonal systems, particularly thyroid hormones. service.gov.uknih.gov